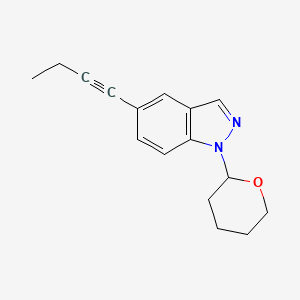

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Structural Significance of Indazole Derivatives in Drug Discovery

The indazole heterocycle serves as a fundamental building block in contemporary drug discovery, representing one of the most important classes of nitrogen-containing heterocyclic compounds that bear a bicyclic ring structure comprised of a pyrazole ring fused with a benzene ring. The structural framework of indazole exists in two tautomeric forms, with 1H-indazole being thermodynamically more stable than 2H-indazole, making it the predominant tautomer in physiological conditions. This stability contributes significantly to the pharmacological utility of indazole-based compounds in medicinal applications.

The diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in numerous drug molecules. The scaffold's versatility is exemplified by several commercially available medications that incorporate the indazole core structure. Niraparib, an anticancer drug widely used for the treatment of recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers, demonstrates the therapeutic potential of indazole derivatives in oncology applications. Similarly, Pazopanib functions as a tyrosine kinase inhibitor that has received regulatory approval for renal cell carcinoma treatment, while Bendazac and Benzydamine serve as commercially available anti-inflammatory drugs containing the 1H-indazole scaffold.

The mechanism of action for indazole derivatives spans multiple therapeutic targets and pathways. Recent research has identified indazole-based compounds as selective estrogen receptor degraders, with structure-activity relationship studies revealing that specific modifications to the indazole framework can enhance both potency and degradation efficacy. For instance, compounds incorporating 3-fluoroindazole motifs have demonstrated improved oral bioavailability, while modifications involving cyclobutyl groups and polarity-tempering lipophilic acids have shown enhanced degradation activity. These findings underscore the importance of systematic structural modifications in optimizing the therapeutic potential of indazole derivatives.

Table 1: Pharmacological Activities of Indazole Derivatives

| Biological Activity | Representative Compounds | Mechanism of Action | Clinical Applications |

|---|---|---|---|

| Anticancer | Niraparib, Compound 109 | EGFR kinase inhibition, PARP inhibition | Ovarian, breast, prostate cancers |

| Anti-inflammatory | Bendazac, Benzydamine | Glucocorticoid receptor modulation | Inflammatory diseases |

| Tyrosine kinase inhibition | Pazopanib, Entrectinib | VEGFR, ALK, ROS1, TRK inhibition | Renal cell carcinoma, CNS tumors |

| Estrogen receptor degradation | Compounds 86, 87, 88 | Selective estrogen receptor degradation | Breast cancer |

The structural analysis of indazole derivatives reveals critical insights into their binding interactions and pharmacological properties. The indazole ring system exhibits near-coplanar geometry between the pyrazole and benzene rings, with dihedral angles typically ranging from 2 to 10 degrees. This planar configuration facilitates optimal π-π stacking interactions and hydrogen bonding patterns that are essential for target protein binding. The nitrogen atoms within the indazole framework serve as both hydrogen bond acceptors and donors, contributing to the versatility of binding modes observed across different therapeutic targets.

Contemporary medicinal chemistry approaches have leveraged the indazole scaffold for developing multi-targeted therapeutic agents. The simultaneous inhibition of multiple protein targets represents an attractive strategy for enhancing therapeutic efficacy while potentially reducing resistance mechanisms. Scaffold hopping from indoles to indazoles has yielded dual inhibitors targeting both MCL-1 and BCL-2 proteins, demonstrating the potential for developing enhanced therapeutic agents that address multiple pathways involved in cancer progression. These developments highlight the continued relevance of the indazole framework in addressing complex therapeutic challenges.

Role of Alkyne Substituents in Bioactive Compound Design

The incorporation of alkyne functionalities into bioactive compounds represents a sophisticated strategy in medicinal chemistry that leverages the unique reactivity and geometric properties of carbon-carbon triple bonds. Alkyne substituents, characterized by their linear geometry and 180-degree bond angles resulting from sp hybridization, introduce distinctive pharmacophoric elements that can significantly influence biological activity and selectivity profiles. The highly reactive nature of alkyne triple bonds enables participation in numerous chemical transformations, including Sonogashira cross-coupling reactions, electrophilic additions, metathesis reactions, hydroboration, oxidative cleavage, and cycloaddition reactions.

The first naturally occurring acetylenic compound, dehydromatricaria ester, was identified in 1826 from an Artemisia species, establishing the foundation for understanding the biological significance of alkyne-containing natural products. Subsequently, extensive research has revealed that alkyne-containing compounds exhibit remarkable biological and pharmacological activities, including antitumor, antibacterial, antifungal, insecticidal, phototoxic, human immunodeficiency virus inhibitory, and immunosuppressive properties. These diverse biological activities stem from the unique chemical reactivity of the alkyne functional group and its ability to form covalent interactions with biological targets.

In the context of drug design, alkyne substituents serve multiple strategic purposes. Terminal alkynes can be transformed into metal acetylides, which subsequently undergo nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds. This reactivity profile makes alkyne-containing compounds valuable intermediates for bioconjugation and late-stage functionalization strategies. The Huisgen 1,3-dipolar cycloaddition reaction between alkynes and organic azides represents a particularly important application, enabling the convenient attachment of molecules of interest through click chemistry approaches.

Table 2: Alkyne-Containing Pharmaceuticals and Their Applications

| Compound | Structural Features | Therapeutic Area | Mechanism of Action |

|---|---|---|---|

| Norethynodrel | Steroid with terminal alkyne | Contraception | Estrogen/progesterone receptor modulation |

| Efavirenz | Benzoxazinone with alkyne | Antiretroviral therapy | Non-nucleoside reverse transcriptase inhibition |

| Terbinafine | Naphthylmethyl alkyne | Antifungal treatment | Squalene epoxidase inhibition |

| Compound 13 | Nirmatrelvir alkyne derivative | Antiviral (SARS-CoV-2) | Main protease covalent inhibition |

Recent investigations into alkyne-containing main protease inhibitors for SARS-CoV-2 have provided valuable insights into the mechanism of action of alkyne-substituted compounds. Mass spectrometric and crystallographic evidence demonstrates that alkyne derivatives inhibit the main protease through apparent irreversible covalent reactions with the nucleophilic active site cysteine residue. These findings reveal that terminal alkynes can function as electrophilic warheads capable of forming covalent bonds with target proteins, providing a mechanism for achieving high potency and selectivity.

The structural modifications of alkyne substituents significantly influence biological activity and selectivity profiles. Research on alkyne derivatives of investigational therapeutics has shown that capping terminal alkynes with electron-withdrawing groups such as trifluoromethyl can enhance electrophilicity while maintaining potency. Conversely, incorporation of bulky aromatic substituents may result in decreased activity due to steric hindrance or altered electronic properties. These structure-activity relationships provide important guidance for the rational design of alkyne-containing bioactive compounds.

The synthetic versatility of alkyne substituents extends to their utility in late-stage functionalization strategies. Recent developments in template-assisted inverse Sonogashira reactions have enabled meta-selective functionalization of aromatic compounds, allowing for the site-selective introduction of alkyne-containing fragments into pharmaceutical scaffolds. This methodology represents a significant advancement in medicinal chemistry, providing access to diverse structural analogs and expanding the accessible chemical space for drug discovery applications.

The integration of alkyne functionalities with heterocyclic scaffolds such as indazoles creates opportunities for developing compounds with enhanced biological properties. The combination of the pharmacologically privileged indazole framework with reactive alkyne substituents enables the design of compounds that can participate in bioorthogonal reactions while maintaining favorable pharmacokinetic properties. This approach is exemplified by compounds such as this compound, which incorporates both the indazole scaffold and alkyne functionality within a single molecular framework, providing a versatile platform for further medicinal chemistry exploration and optimization.

Properties

IUPAC Name |

5-but-1-ynyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLJVQBPJVUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization Table

Critical Scale-Up Challenges

During industrial-scale production (e.g., 300 kg batches), impurities in raw materials poisoned catalysts, reducing conversion rates. Solutions included:

- Enhanced purification : Post-reaction aqueous workup (5% sodium bicarbonate) and toluene extraction reduced impurities to <0.1%.

- Vacuum distillation : Achieved 98% yield after removing volatile byproducts.

Synthetic Protocol (Stepwise)

Step 1: Bromination and Cyclization

- React 1-butyne with 5-bromo-4-methylindole in toluene under nitrogen.

- Catalyst: Pd/Cu system (1–2.5 mol%).

Step 2: Workup and Isolation

- Quench with 5% NaHCO₃, stir for 2–3 hours.

- Extract with toluene, wash organic phase, and concentrate.

Step 3: Purification

- Filter through silica gel, elute with toluene.

- Distill under reduced pressure (P = -0.1 MPa) to isolate product.

Analytical Data

| Property | Value | Method | Source |

|---|---|---|---|

| Purity | 97% | HPLC | |

| Isomer content | 1.2% | GC-MS | |

| Yield (scale-up) | 98% | Gravimetric analysis |

Comparative Solubility and Formulation

GlpBio reports solubility data critical for stock solution preparation:

- Stock solution (1 mM) : 3.93 mL in DMSO.

- In vivo formulation : Uses PEG300 and Tween 80 for clarity.

Key Advantages Over Prior Methods

- Cost reduction : Butyne saves ~40% compared to ethynyltrimethylsilane.

- Simplified workflow : One-step reaction vs. multi-step approaches.

- Scalability : Silica gel filtration enables >98% recovery in 2000L reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of reduced analogs, such as alkanes from alkynes.

Substitution: Various substitution reactions can occur, particularly on the indazole ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is being explored for its therapeutic potential. Its structural similarity to other bioactive indazole derivatives suggests possible interactions with various biological targets, including enzymes and receptors.

Potential Therapeutic Uses:

- Anticancer Agents : Indazoles have shown promise in cancer treatment due to their ability to inhibit specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : Research indicates that indazole derivatives may provide neuroprotection, making them candidates for treating neurodegenerative diseases.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various reactions (oxidation, reduction, and substitution) makes it suitable for creating more complex molecules.

Synthetic Routes:

- Sonogashira Coupling : Used for introducing the butyne group.

- Cyclization Reactions : Employed in forming the indazole core from hydrazines and carbonyl compounds .

Biochemical Probes

Due to its unique structure, this compound can be utilized as a biochemical probe or ligand in assays aimed at understanding biological mechanisms or drug interactions.

Material Science

There is potential for using this compound in the development of new materials, particularly those requiring specific electronic or optical properties derived from its indazole framework.

Case Study 1: Anticancer Activity

Recent studies have investigated the anticancer properties of indazole derivatives, including this compound. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, suggesting it may act through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection has revealed that indazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These findings indicate that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and related indazole derivatives:

Key Observations:

- Substituent Diversity : The butynyl group in the target compound contrasts with halogenated substituents (Br, I) in 5-Bromo-3-iodo-1-(THP)-1H-indazole , which are typically used in cross-coupling reactions. The alkyne moiety offers distinct reactivity for conjugation or cycloaddition .

- Molecular Weight : The butynyl derivative has a lower molar mass (254.33 g/mol) compared to halogenated analogs (422.05 g/mol), likely due to the lighter alkyne group versus heavy halogens.

- Biological Relevance: While the oxalate salt in is a 5-HT4 receptor ligand for cognitive disorders, the butynyl-THP compound’s biological profile remains underexplored.

Notes

- THP Deprotection : The THP group is typically removed under acidic conditions (e.g., HCl/MeOH), which may necessitate post-synthetic modifications for biological assays.

- Limitations: Publicly available data on the target compound’s biological activity, toxicity, or pharmacokinetics are sparse.

Biological Activity

Overview

5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Its unique structure, featuring both a but-1-yn-1-yl and a tetrahydro-2H-pyran-2-yl group, may confer distinct chemical properties that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indazole Core : Achieved through cyclization reactions involving hydrazines and carbonyl compounds.

- Introduction of the But-1-yn-1-yl Group : Often accomplished via Sonogashira coupling.

- Attachment of the Tetrahydro-2H-pyran-2-yl Group : This is generally performed through etherification reactions.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism can vary based on the biological context but generally includes:

- Hydrogen Bonding : Facilitates interaction with biological macromolecules.

- Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.

- π–π Stacking : Contributes to the stability of interactions with nucleic acids.

Biological Activity

Research indicates that indazole derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Indazole derivatives have been documented to inhibit cancer cell proliferation in various studies. For instance, certain analogs have shown IC50 values as low as 0.3 µM against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Table 1: Biological Activity Summary

Case Studies

Several studies have explored the biological effects of similar indazole compounds, providing insights into their therapeutic potential:

- Study on Anticancer Activity : A study demonstrated that a related indazole compound exhibited significant cytotoxicity against a panel of cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights : Research indicated that certain indazoles could induce apoptosis in cancer cells through caspase activation pathways, suggesting their potential as chemotherapeutic agents .

Q & A

Q. What are the key synthetic strategies for preparing 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

The synthesis typically involves sequential functionalization of the indazole core. The tetrahydropyran (THP) group at the N1 position is introduced via protection of the indazole nitrogen using dihydropyran under acidic conditions. The but-1-yn-1-yl group at C5 is introduced via Sonogashira coupling or alkyne-azide cyclization (click chemistry). For example, highlights the use of palladium catalysts in coupling reactions for analogous heterocycles, while underscores boronic ester intermediates for Suzuki-Miyaura cross-coupling. Ensure inert conditions (e.g., argon) to prevent alkyne oxidation .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Key techniques include:

- NMR : and NMR to verify substituent positions (e.g., THP’s characteristic signals at δ 1.4–4.0 ppm).

- IR : Confirmation of alkyne C≡C stretch (~2100–2260 cm) and THP ether C-O-C (~1100 cm).

- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., used single-crystal X-ray to validate tetrazole derivatives, with R factor = 0.075). Discrepancies between calculated and experimental elemental analysis (e.g., ±0.3% deviation) should be addressed via repeated purification .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the but-1-yn-1-yl group?

Screen catalysts (e.g., Pd(PPh) vs. CuI), solvents (DMF vs. THF), and bases (EtN vs. KCO) to maximize yield. achieved >80% yield for triazole derivatives using CuI in DMF at 60°C. Monitor reaction progress via TLC or LC-MS, and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What computational approaches predict the compound’s biological activity or binding interactions?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins. demonstrated docking poses of benzimidazole derivatives with active sites (RMSD <2.0 Å). Pair with MD simulations (GROMACS) to assess stability. Validate predictions via in vitro assays (e.g., enzyme inhibition, IC determination) .

Q. How does the THP group influence solubility and stability during biological assays?

The THP group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. However, it may hydrolyze under acidic conditions (e.g., gastric pH). Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Deprotection with HCl/MeOH (1:1) can regenerate the free NH-indazole for structure-activity studies .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Scenario : Discrepant NMR shifts (e.g., THP signals varying by ±0.2 ppm).

- Solution : Confirm solvent deuteration consistency (CDCl vs. DMSO-d). Re-crystallize or use preparative HPLC to remove impurities ( used recrystallization from ethanol/water). Cross-check with high-resolution mass spectrometry (HRMS) .

Methodological Challenges

Q. What strategies enable selective functionalization of the indazole core?

- C5 vs. C3 selectivity : Use directing groups (e.g., pyran protection at N1) to direct electrophilic substitution.

- Alkyne installation : Prioritize Sonogashira coupling over nucleophilic substitution to avoid byproducts. highlights boronic ester intermediates for late-stage diversification .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Variations : Modify the alkyne chain length (but-1-yn-1-yl vs. propargyl) or replace THP with other protecting groups (e.g., Boc).

- Assays : Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR. evaluated pyrrolidinone derivatives via IC profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.